molecular formula C15H16N2O B14689999 N-[(E)-1-(4-methoxyphenyl)ethylideneamino]aniline CAS No. 24310-46-1

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]aniline

Katalognummer: B14689999
CAS-Nummer: 24310-46-1
Molekulargewicht: 240.30 g/mol
InChI-Schlüssel: GBWYSVKAUZHKNN-FOWTUZBSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]aniline is an organic compound with the molecular formula C16H17NO2. It is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the phenyl ring, which can influence its chemical properties and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-methoxyphenyl)ethylideneamino]aniline typically involves the condensation reaction between 4-methoxybenzaldehyde and aniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]aniline has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of N-[(E)-1-(4-methoxyphenyl)ethylideneamino]aniline involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can influence its reactivity and biological activity. Additionally, the presence of the methoxy group can enhance its ability to penetrate biological membranes, increasing its efficacy as a potential therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-methoxyphenyl)ethylaniline
  • 4-methoxybenzaldehyde
  • 4-methoxyaniline

Uniqueness

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]aniline is unique due to its Schiff base structure, which imparts distinct chemical reactivity and potential biological activity. The presence of the methoxy group further enhances its properties, making it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

24310-46-1

Molekularformel

C15H16N2O

Molekulargewicht

240.30 g/mol

IUPAC-Name

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]aniline

InChI

InChI=1S/C15H16N2O/c1-12(13-8-10-15(18-2)11-9-13)16-17-14-6-4-3-5-7-14/h3-11,17H,1-2H3/b16-12+

InChI-Schlüssel

GBWYSVKAUZHKNN-FOWTUZBSSA-N

Isomerische SMILES

C/C(=N\NC1=CC=CC=C1)/C2=CC=C(C=C2)OC

Kanonische SMILES

CC(=NNC1=CC=CC=C1)C2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.